

N,N-Didesmethylvenlafaxine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Didesmethylvenlafaxine**

Cat. No.: **B022065**

[Get Quote](#)

This guide provides an in-depth exploration of **N,N-Didesmethylvenlafaxine**, a key metabolite of the widely prescribed antidepressant, venlafaxine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core identifiers, chemical properties, metabolic pathways, synthesis, and analytical methodologies associated with this compound. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure technical accuracy and practical relevance.

Core Identifiers and Chemical Properties

N,N-Didesmethylvenlafaxine, also known as Dinorvenlafaxine, is a primary amino compound and a crucial metabolite in the biotransformation of venlafaxine. A comprehensive understanding of its identifiers and physicochemical properties is fundamental for any research involving this molecule.

Registry Numbers and Nomenclature

Accurate identification of chemical compounds is paramount in scientific research. **N,N-Didesmethylvenlafaxine** is cataloged in various chemical databases under several identifiers. The primary CAS (Chemical Abstracts Service) number for the free base is 93413-77-5.^[1] It is essential to note that other CAS numbers may exist for different salt forms, such as 130198-05-9 for the hydrochloride salt.^{[2][3]}

A curated list of the most relevant identifiers is presented in Table 1 for ease of reference.

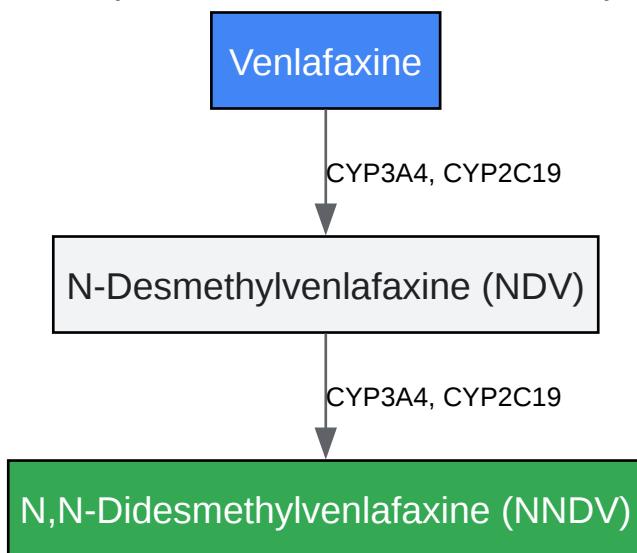
Table 1: Core Identifiers for **N,N-Didesmethylvenlafaxine**

Identifier Type	Identifier	Source(s)
CAS Number	93413-77-5	[1]
CAS Number (HCl Salt)	130198-05-9	[2] [3]
IUPAC Name	1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol	
Synonyms	Dinorvenlafaxine, 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol	[4]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[4]
UNII (Unique Ingredient Identifier)	3235EO37UJ	

Physicochemical Properties

The physicochemical properties of **N,N-Didesmethylvenlafaxine** dictate its behavior in biological systems and analytical platforms. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of **N,N-Didesmethylvenlafaxine**


Property	Value	Source(s)
Molecular Weight	249.35 g/mol	[4]
Monoisotopic Mass	249.172878976 Da	
Appearance	Off-white to pale yellow solid	[4]
Melting Point	168 - 172°C	[4]

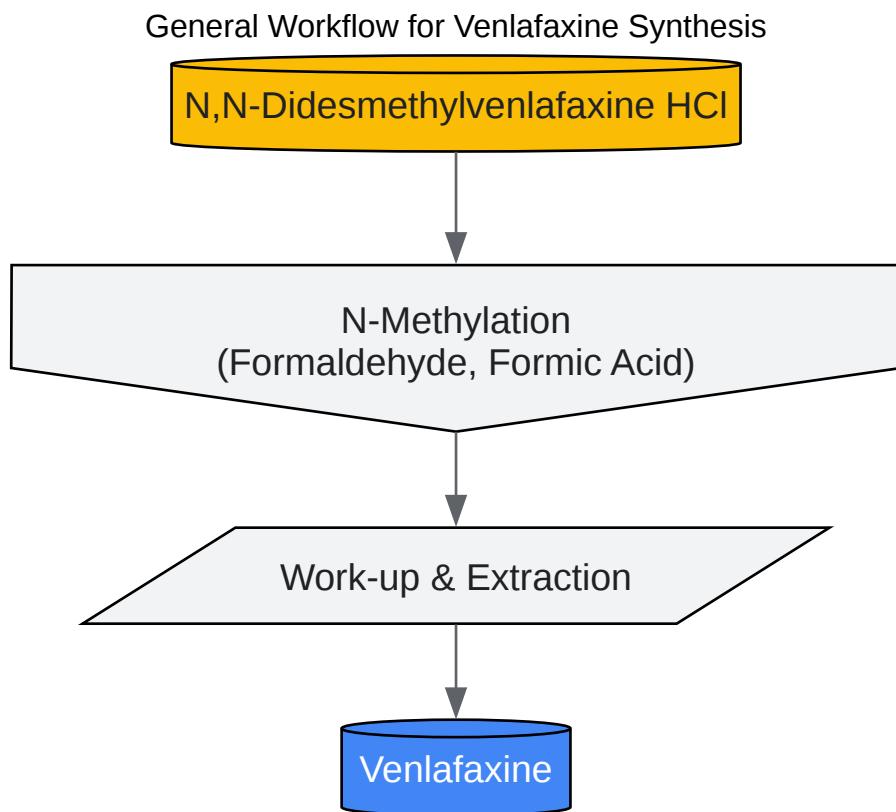
Metabolic Fate of Venlafaxine: The Formation of N,N-Didesmethylvenlafaxine

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.^{[5][6]} This process leads to the formation of several metabolites, including the major active metabolite, O-desmethylvenlafaxine (ODV), and two minor, less active metabolites, N-desmethylvenlafaxine (NDV) and **N,N-didesmethylvenlafaxine**.^{[5][7][8]}

The formation of **N,N-Didesmethylvenlafaxine** occurs through the sequential N-demethylation of venlafaxine. This metabolic route is primarily catalyzed by CYP3A4 and CYP2C19 isoenzymes.^[9] The metabolic cascade can be visualized as follows:

Metabolic Pathway of Venlafaxine to N,N-Didesmethylvenlafaxine

[Click to download full resolution via product page](#)


Caption: Metabolic cascade leading to the formation of **N,N-Didesmethylvenlafaxine**.

Synthesis of Venlafaxine from N,N-Didesmethylvenlafaxine

Interestingly, **N,N-Didesmethylvenlafaxine** serves as a precursor in some patented synthetic routes to produce venlafaxine. This is typically achieved through an N-methylation reaction, often employing a modified Eschweiler-Clarke procedure.[10]

General Synthetic Workflow

The conversion of **N,N-didesmethylvenlafaxine** to venlafaxine generally follows the workflow depicted below:

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of venlafaxine.

Exemplary Experimental Protocol

The following protocol is a synthesis of procedures described in the literature and should be adapted and optimized based on laboratory conditions.[\[1\]](#)[\[3\]](#)[\[11\]](#)

Objective: To synthesize venlafaxine via N-methylation of **N,N-didesmethylvenlafaxine** hydrochloride.

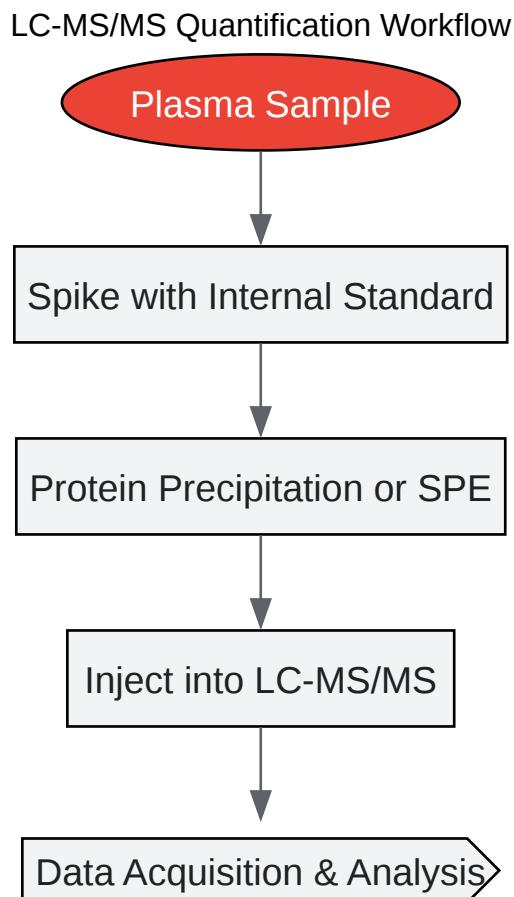
Materials:

- **N,N-didesmethylvenlafaxine** hydrochloride
- 50% aqueous Sodium Hydroxide (NaOH) solution
- Water (deionized)
- Formic acid (98%)
- Formaldehyde (37% aqueous solution)
- Isopropyl acetate

Procedure:

- To a stirred solution of **N,N-didesmethylvenlafaxine** hydrochloride (e.g., 5.72 g, 20 mmol) in water (e.g., 16 ml), add a 50% aqueous NaOH solution (e.g., 4 ml, 74 mmol) at room temperature.[\[1\]](#)[\[3\]](#)
- To this mixture, add formic acid (e.g., 11.5 ml, 305 mmol) and a 37% aqueous solution of formaldehyde (e.g., 8.4 ml, 113 mmol).[\[1\]](#)[\[3\]](#)
- Stir the mixture under reflux temperature. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The conversion is typically complete within 5 hours.[\[1\]](#)[\[3\]](#)
- After completion, cool the solution to room temperature.
- Adjust the pH of the solution to 12 with a 50% aqueous NaOH solution.[\[1\]](#)[\[3\]](#)

- Extract the mixture twice with isopropyl acetate (e.g., 2 x 66 ml).[3]
- The combined organic layers contain the venlafaxine base, which can be further purified or converted to a salt form.


Analytical Methodologies for Quantification

Accurate quantification of **N,N-Didesmethylvenlafaxine**, especially in biological matrices, is crucial for pharmacokinetic and metabolic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5][8]

LC-MS/MS for High-Sensitivity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of venlafaxine and its metabolites in plasma.[7][12][13][14]

Illustrative LC-MS/MS Protocol Outline:

[Click to download full resolution via product page](#)

Caption: General steps for LC-MS/MS analysis of **N,N-Didesmethylvenlafaxine**.

Key Parameters for Method Development:

- Sample Preparation: Protein precipitation or solid-phase extraction (SPE) are commonly used to extract the analytes from plasma.[12][13]
- Chromatographic Separation: A C18 or phenyl column is often employed for separation.[7][12]
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typical.[7]

- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode for high selectivity.[14]

HPLC-UV for Routine Analysis

For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC with UV detection offers a more accessible and economical alternative.[5][10]

Typical HPLC-UV Method Parameters:

- Column: C18 stationary phase.[5]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer.[5]
- Detection Wavelength: Typically around 200-230 nm.[5]
- Quantification Limit: Generally in the range of ng/mL.[5]

Conclusion

N,N-Didesmethylvenlafaxine, while a minor metabolite of venlafaxine, is a significant compound of interest for researchers in pharmacology, drug metabolism, and analytical chemistry. A thorough understanding of its chemical identifiers, metabolic origins, and the methodologies for its synthesis and analysis is fundamental to advancing research in these fields. This guide provides a consolidated and technically grounded resource to support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I - Google Patents [patents.google.com]
- 4. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. archivespp.pl [archivespp.pl]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. ClinPGx [clinpgrx.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetics.ru]
- 14. turkjps.org [turkjps.org]
- To cite this document: BenchChem. [N,N-Didesmethylvenlafaxine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022065#n-n-didesmethylvenlafaxine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com